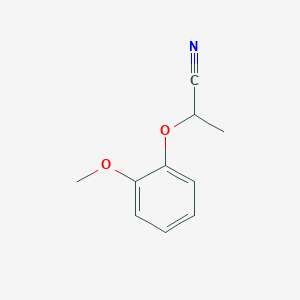

2-(2-Methoxy-phenoxy)-propionitrile

Description

2-(2-Methoxy-phenoxy)-propionitrile is a nitrile derivative characterized by a propionitrile backbone substituted with a 2-methoxy-phenoxy group. For instance, highlights a structurally related acrylamide derivative (compound 4i) containing the 2-(2-methoxy-phenoxy)-ethyl moiety, which exhibited significant antimicrobial activity against multi-resistant organisms (MIC: 4–6 μM/mL). This implies that the 2-methoxy-phenoxy group may enhance bioactivity, positioning this compound as a candidate for further pharmacological exploration .

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

2-(2-methoxyphenoxy)propanenitrile |

InChI |

InChI=1S/C10H11NO2/c1-8(7-11)13-10-6-4-3-5-9(10)12-2/h3-6,8H,1-2H3 |

InChI Key |

BQCLFTDHLDRQPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)OC1=CC=CC=C1OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(2-Methoxy-phenoxy)-propionitrile with six structurally related propionitrile derivatives, emphasizing synthesis routes, applications, and biological activities:

Key Contrasts and Research Findings

- Bioactivity: Compound 4i (), sharing the 2-methoxy-phenoxy motif, demonstrates antimicrobial potency, whereas MNPN () is carcinogenic, highlighting substituent-dependent toxicity profiles.

- Synthetic Efficiency : 2-(3-Benzoylphenyl)propionitrile achieves high purity (99.7%) via optimized Friedel-Crafts reactions , whereas 2-(4-Methylphenyl)propionitrile prioritizes cost-effectiveness and minimal waste .

- Stereochemical Considerations : Enzymatic hydrolysis of 2-(4-Methoxyphenyl)-propionitrile by Rhodococcus equi A4 exhibits S-enantioselectivity, critical for chiral drug synthesis .

Notes

Data Limitations: Direct studies on this compound are sparse; inferences are drawn from structurally related compounds.

Research Gaps: Further studies on the enzymatic degradation (e.g., lignin peroxidase in ) and asymmetric synthesis of this compound are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.